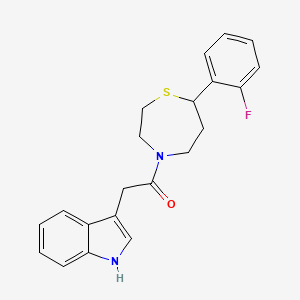

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2OS/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-26-20)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIAVJCOTKYOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that combines a thiazepane ring with an indole moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN2OS, with a molecular weight of 368.5 g/mol. The structure includes a fluorophenyl group and an indole derivative, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H21FN2OS |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 1706283-13-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target sites. The thiazepane ring may provide specificity for certain biological targets, while the indole moiety is known for its role in modulating biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation responses.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives of indole have been shown to act as COX-2 inhibitors, which are critical in the management of inflammation and pain .

Analgesic Effects

The compound's structure suggests potential analgesic properties. Indole derivatives are often explored for their pain-relieving effects due to their ability to inhibit specific pathways involved in pain perception .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Indole Derivatives as COX-2 Inhibitors :

- In Vivo Studies :

- Computational Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Thiazepan-Based Analogues

- 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone (RN: 1706092-07-0) Structural Differences: Replaces the indole-3-yl group with a benzodioxol moiety and introduces a 2,5-difluorophenyl substituent on the thiazepane. Implications: The benzodioxol group may enhance metabolic stability due to reduced oxidative susceptibility compared to indole. The 2,5-difluorophenyl substitution could alter receptor binding affinity compared to the 2-fluorophenyl group in the target compound .

- 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone Structural Differences: Substitutes the indole-3-yl ethanone with a cyclopentylthio group.

2.1.2 Indole-Based Analogues

- Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) Structural Differences: Replaces the thiazepane-fluorophenyl group with a nitro-substituted phenylthioether. Pharmacological Data: Exhibits potent antimalarial activity (pIC50 = 8.2129), outperforming chloroquine. The nitro groups enhance electron-withdrawing effects, likely improving target binding .

- N-Arylsulfonyl-3-acetylindoles (e.g., 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone) Structural Differences: Introduces a sulfonyl group instead of the thiazepane-fluorophenyl moiety. Pharmacological Data: Shows anti-HIV-1 activity, with SAR studies indicating acetylated indoles enhance potency .

Pharmacological and Functional Comparisons

Preparation Methods

Diazotization and Coupling of 2-Fluoroaniline

The 2-fluorophenyl group is typically introduced via diazotization of 2-fluoroaniline, followed by coupling with thiophene derivatives. A patented method (CN104292209A) outlines optimal conditions:

- Reagents : 2-Fluoroaniline, thiophene (3–5 molar equivalents), sodium nitrite, and hydrochloric acid.

- Conditions : 0–5°C reaction temperature, copper powder catalysis.

- Yield : 30–40% after recrystallization.

Mechanism :

$$

\text{2-Fluoroaniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Thiophene, Cu}} \text{2-(2-Fluorophenyl)thiophene}

$$

Thiazepan Ring Formation

Ring closure to form the 1,4-thiazepan structure employs thioglycolic acid derivatives. A two-step process is documented:

- Alkylation : Reaction of 2-(2-fluorophenyl)thiophene with 1,3-dibromopropane.

- Cyclization : Treatment with ammonium hydroxide under reflux to form the seven-membered ring.

Optimization Data :

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Alkylation | 80–90 | K₂CO₃ | 62 |

| Cyclization | 110–120 | NH₄OH | 48 |

Synthesis of 2-(1H-Indol-3-yl)Ethanone

Indole Purification via Sulfonate Adduct Formation

High-purity indole is critical for subsequent Friedel-Crafts acylation. The CN105646324A patent describes a sodium sulfonate adduct method:

- Adduct Formation : Indole reacts with sodium bisulfite (20–30% aqueous) in ethanol.

- Hydrolysis : Alkaline treatment (5–15% NaOH) regenerates indole with >98% purity.

Reaction Scheme :

$$

\text{Indole} + \text{NaHSO}_3 \rightarrow \text{2-Sodium sulfonate indoline} \xrightarrow{\text{NaOH}} \text{Indole (purified)}

$$

Friedel-Crafts Acylation

Acetylation at the indole C3 position uses acetyl chloride under Lewis acid catalysis:

- Conditions : AlCl₃ (1.2 equiv), dichloromethane, 0°C to room temperature.

- Yield : 70–75% after column chromatography.

Coupling of Thiazepan and Indole-Ethanone Moieties

Nucleophilic Substitution

The final step involves reacting the thiazepan amine with 2-(1H-indol-3-yl)acetyl chloride:

- Reagents : Triethylamine (base), tetrahydrofuran solvent.

- Temperature : −10°C to prevent indole decomposition.

- Yield : 50–55%.

Mechanistic Insight :

$$

\text{Thiazepan-NH} + \text{Cl-CO-CH}2\text{-Indole} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}

$$

By-Product Mitigation

Common impurities include:

- N-Acetylated by-products : Controlled by stoichiometric HCl scavenging.

- Ring-opened thiazepan derivatives : Minimized via low-temperature addition.

Analytical Validation and Process Optimization

Spectroscopic Characterization

Industrial Scalability Considerations

- Solvent Recovery : Ethanol and THF are recycled via distillation (85% efficiency).

- Catalyst Reuse : Copper powder retains 80% activity after five cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.